5-ethoxy-1-ethyl-1H-benzo[d]imidazole
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Overview
Description
5-ethoxy-1-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with ethoxy and ethyl substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-ethyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with ethyl ethoxymethylene malonate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: o-phenylenediamine and ethyl ethoxymethylene malonate.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures (around 100-150°C).
Product Formation: The cyclization reaction leads to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-ethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives.
Scientific Research Applications
5-ethoxy-1-ethyl-1H-benzo[d]imidazole has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1-ethyl-1H-benzo[d]imidazole
- 5-chloro-1-ethyl-1H-benzo[d]imidazole
- 5-ethoxy-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-ethoxy-1-ethyl-1H-benzo[d]imidazole is unique due to its specific substituents (ethoxy and ethyl groups) on the benzimidazole core. These substituents can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-ethoxy-1-ethylbenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-3-13-8-12-10-7-9(14-4-2)5-6-11(10)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
MMLBMJRNJKTOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)OCC |
Origin of Product |
United States |
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